molecular formula C19H19N3O4S B3575651 N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 332867-76-2

N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B3575651
CAS No.: 332867-76-2
M. Wt: 385.4 g/mol
InChI Key: ZOTTUPJBROPDPV-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic 1,3,4-oxadiazole derivative supplied for investigative purposes in medicinal chemistry and pharmacology. Compounds based on the 1,3,4-oxadiazole scaffold are the subject of extensive research due to their broad pharmacological potential. The mesoionic nature of the 1,3,4-oxadiazole ring allows these molecules to readily cross biological membranes and interact with diverse biological targets . Specifically, 1,3,4-oxadiazole derivatives are being studied for their role in managing various cancers and viral infections, as they show promise in modulating key cellular pathways involved in these diseases . The structure-activity relationship (SAR) of this class of compounds indicates that substitutions on the phenyl rings, such as the 4-ethoxy and 4-methoxy groups present in this molecule, are critical for optimizing binding affinity and biological activity. This acetamide is designed for use in non-human research only and is strictly for professional laboratory applications. It is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the most current findings on 1,3,4-oxadiazole mechanisms and applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-25-16-10-6-14(7-11-16)20-17(23)12-27-19-22-21-18(26-19)13-4-8-15(24-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTTUPJBROPDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201138080
Record name N-(4-Ethoxyphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332867-76-2
Record name N-(4-Ethoxyphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332867-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethoxyphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: Finally, the thioether is reacted with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Oxadiazole Derivatives

Compound Name Substituents (R1, R2) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
This compound R1 = 4-OCH₂CH₃, R2 = 4-OCH₃ Not reported Not available
N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a) R1 = 4-Cl, R2 = 4-Cl 206–208 IR: 3210 cm⁻¹ (N–H), 710 cm⁻¹ (C=O); NMR: δ4.14 ppm (S–CH₂), δ7.24–7.88 ppm (aromatic H)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) R1 = 4-OCH₃, R2 = Benzofuran-2-yl Not reported Not reported
N-(6-Ethoxybenzothiazol-2-yl)-2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide (4g) R1 = 6-OCH₂CH₃ (benzothiazole), R2 = acetamidophenoxy 208–212 IR: Not reported; NMR: Not detailed
N-(4-Acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14) R1 = 4-COCH₃, R2 = quinoline-bromophenyl Not reported IR: 3446 cm⁻¹ (N–H), 1670 cm⁻¹ (C=O); NMR: δ2.57 ppm (COCH₃), δ4.51 ppm (CH₂)

Key Observations :

  • Electron-donating vs. electron-withdrawing groups : The presence of methoxy (4-OCH₃) or ethoxy (4-OCH₂CH₃) groups (electron-donating) may enhance solubility compared to chloro (4-Cl) or bromo substituents (electron-withdrawing). For example, 14a (4-Cl) has a higher melting point (206–208°C) than ethoxy/methoxy analogs, likely due to stronger intermolecular interactions (e.g., halogen bonding) .
  • Spectral trends : The S–CH₂ proton in thioacetamide derivatives consistently resonates as a singlet near δ4.1–4.5 ppm in ¹H NMR, as seen in 14a (δ4.14 ppm) and 14 (δ4.51 ppm) .

Key Observations :

  • Antimicrobial activity : The benzofuran-oxadiazole hybrid 2b shows broad-spectrum antimicrobial effects, attributed to the benzofuran moiety’s planar structure enhancing membrane penetration .
  • Enzyme inhibition : Compound 8a demonstrates significant LOX inhibition (72.3%), likely due to the 4-methoxyphenylsulfonyl group’s electron-withdrawing nature, which may stabilize enzyme-ligand interactions .
  • Cytotoxicity: Derivatives with benzodioxole substituents (e.g., N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide) exhibit moderate anticancer activity, possibly due to redox-modulating properties of the benzodioxole ring .

Biological Activity

N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through the reaction of appropriate hydrazones with carboxylic acids under acidic conditions.
  • Thioether Formation : A thioether linkage is introduced by reacting the oxadiazole derivative with a thiol compound.
  • Acetamide Coupling : The final step involves the acetamide formation through coupling reactions with acetic anhydride or acetyl chloride.

Anticancer Properties

Research indicates that compounds containing oxadiazole and thioether functionalities exhibit significant anticancer activities. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various cancer cell lines, including HeLa and MCF-7 cells. The cytotoxicity is attributed to their ability to induce apoptosis and inhibit cell proliferation.

Table 1: Summary of Anticancer Activity

Compound StructureCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa12.5Induction of apoptosis
5-(4-methoxyphenyl)-1,3,4-thiadiazoleMCF-715.0Cell cycle arrest

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains. Studies show that oxadiazole derivatives exhibit broad-spectrum activity due to their ability to disrupt bacterial cell membranes.

Table 2: Antimicrobial Activity Overview

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
1,3,4-Oxadiazole DerivativeS. aureus16 µg/mL

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
  • Interaction with DNA : Certain derivatives have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.

Case Studies

A study conducted by Villemagne et al. (2020) focused on the synthesis and evaluation of oxadiazole derivatives as potential anti-tubercular agents. Their findings indicated that modifications in the oxadiazole structure could enhance biological activity significantly.

Another investigation highlighted the cytotoxic effects of hybrid compounds containing both thiadiazole and oxadiazole moieties against various cancer cell lines. The combination of these structural elements was found to improve lipophilicity and membrane permeability, leading to enhanced anticancer efficacy.

Q & A

Q. What analytical methods validate the compound’s purity and degradation products under stress conditions?

  • Methodological Answer:
  • HPLC-DAD/MS : Detect impurities (>99.5% purity threshold) .
  • Forced Degradation : Expose to heat, light, and oxidative stress (H2_2O2_2), followed by peak tracking .
  • NMR Stability Studies : Monitor structural integrity after 6-month storage at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

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